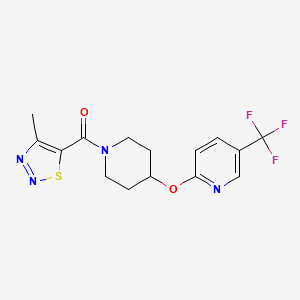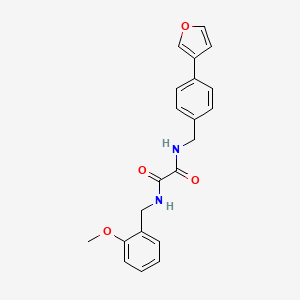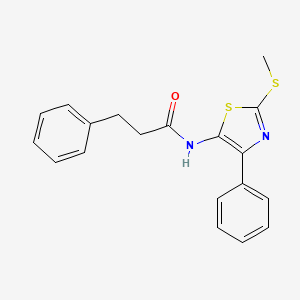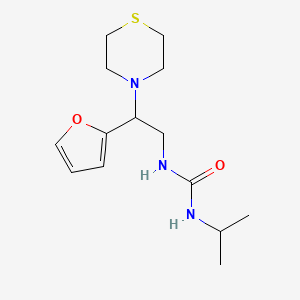![molecular formula C11H9BrN2O B2529508 5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1691654-53-1](/img/structure/B2529508.png)
5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from readily available precursors. For instance, 3-Arylthieno[2,3-b]pyridines are synthesized from 2-bromopyridines through a four-step sequence, with the key step being an iodine-mediated cyclization . Similarly, heteroaromatic-fused pyrrolidines can be synthesized via a ring-opening reaction of cyclopropanes, which could be relevant to the synthesis of the cyclopropane-containing compound . The Fischer indole cyclization in polyphosphoric acid is another method that has been used to synthesize 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques, including X-ray diffraction (XRD) and spectroscopic methods. For example, the structure of 3-bromo-5-(2,5-difluorophenyl)pyridine was characterized by XRD and density functional theory (DFT) calculations, which showed good correspondence . These techniques could be applied to determine the molecular structure of "5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine."
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For instance, carbon-carbon coupling reactions have been used to synthesize novel pyridine derivatives . Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involved condensation and alkylation reactions . These types of reactions could potentially be relevant to the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques and DFT calculations. For example, the UV-Vis and FT-IR spectra of certain pyridine derivatives were found to be in good agreement with theoretical predictions . The nonlinear optical properties of these compounds were also computed and found to be significant . Similar analyses could provide insights into the physical and chemical properties of "this compound."
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
5-Bromo-1H-pyrrolo[2,3-b]pyridine framework is utilized in the synthesis of complex heterocycles. A study by Alekseyev, Amirova, and Terenin (2015) demonstrated the use of Fischer indole cyclization for synthesizing hard-to-reach heterocycles containing this framework. This approach allows for the construction of a 5-bromo-7-azaindole scaffold with various substituents, highlighting its versatility in heterocyclic chemistry (Alekseyev et al., 2015).
Catalysis in Synthesis
The compound is also significant in gold-catalyzed synthesis. Gala et al. (2014) explored the use of gold catalysis in synthesizing substituted 1-benzyl-1H-pyrrolo[2,3-b]pyridines. This method demonstrates the potential of gold catalysis in creating complex molecular structures involving the pyrrolo[2,3-b]pyridine framework (Gala et al., 2014).
Antibacterial Properties
A study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) revealed the antibacterial properties of compounds derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. The synthesized polyheterocyclic ring systems exhibited in vitro antibacterial efficacy, indicating the potential biomedical applications of these compounds (Abdel‐Latif et al., 2019).
Synthesis of Biologically Active Compounds
The chemical framework is integral in synthesizing various biologically active compounds. Tian et al. (2009) used cyclopropanecarboxylic acid derivatives, including those with the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, to synthesize compounds with notable herbicidal and fungicidal activities (Tian et al., 2009).
Spirocyclic Ring System Synthesis
Rhodium(III)-catalyzed annulation methods involving 5-aryl-2,3-dihydro-1H-pyrroles and internal alkynes have been developed to create spirocyclic ring systems incorporating this framework. Such methodologies are crucial in synthesizing bioactive natural products and pharmaceuticals with spirocyclic structures (Zhou et al., 2015).
Wirkmechanismus
Target of Action
It is noted that similar compounds, such as azaindole based compounds, are known to inhibit protein kinases .
Mode of Action
If it acts similarly to other azaindole based compounds, it may inhibit protein kinases, which play a crucial role in cell signaling .
Biochemical Pathways
Protein kinases, which could be potential targets of this compound, are involved in numerous cellular pathways, including cell growth, differentiation, and apoptosis .
Result of Action
If it acts as a protein kinase inhibitor, it could potentially alter cell signaling pathways, leading to changes in cell growth, differentiation, and apoptosis .
Eigenschaften
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-7-3-8-9(10(15)6-1-2-6)5-14-11(8)13-4-7/h3-6H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLNNTSTVBGQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC3=C2C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2529426.png)
![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)


![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)


![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)
![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)



